2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethanol
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Overview
Description
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethanol is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethanol involves several steps. One common synthetic route includes the radical bromination of the methyl group of a precursor compound with NBS/AIBN in CCl4 under reflux, followed by conversion into the corresponding phosphonate with triethyl phosphite at 130°C. This intermediate is then reacted with an aldehyde in the presence of NaH in THF, followed by desilylation with tetrabutylammonium fluoride (TBAF) to furnish the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethanol has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins involved in bacterial cell wall synthesis, leading to its antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethanol include other furan derivatives such as:
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound has been studied for its anticancer and anti-inflammatory activities.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C13H13Cl2NO2 |
---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C13H13Cl2NO2/c14-9-1-3-12(15)11(7-9)13-4-2-10(18-13)8-16-5-6-17/h1-4,7,16-17H,5-6,8H2 |
InChI Key |
APPUUTIMRACOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCO)Cl |
Origin of Product |
United States |
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